4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes both an azetidine ring and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexane derivative with an azetidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with a cyclobutane ring instead of a cyclohexane ring.
4-(Azetidin-3-yl)cyclohexane-1-thiazoyl: This compound includes a thiazoyl group, which can impart different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(azetidin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13) |
InChI Key |
OLKRTYQXXMYKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CNC2)C(=O)O |
Origin of Product |
United States |
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